molecular formula C126H208N42O43 B1258443 (TYR43)-PTH (43-68) (HUMAN) CAS No. 92952-95-9

(TYR43)-PTH (43-68) (HUMAN)

Cat. No.: B1258443
CAS No.: 92952-95-9
M. Wt: 2999.3 g/mol
InChI Key: CXNBXQZCYIEDLK-KQRUHPJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(TYR43)-PTH (43-68) (HUMAN), also known as (TYR43)-PTH (43-68) (HUMAN), is a useful research compound. Its molecular formula is C126H208N42O43 and its molecular weight is 2999.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (TYR43)-PTH (43-68) (HUMAN) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (TYR43)-PTH (43-68) (HUMAN) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]oxy-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]oxy-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H208N42O43/c1-60(2)46-79(104(190)146-55-95(182)183)158-118(204)86(57-170)165-109(195)73(22-12-15-41-129)153-110(196)76(155-113(199)81(49-66-53-141-59-147-66)159-117(203)85(56-169)164-102(188)69(131)32-36-92(176)177)34-38-97(185)211-123(209)99(63(7)8)167-115(201)80(47-61(3)4)163-120(206)98(62(5)6)166-116(202)82(50-90(134)174)160-114(200)84(52-94(180)181)162-111(197)77(33-37-96(184)210-122(208)87(58-171)149-91(175)54-145-100(186)64(9)148-112(198)83(51-93(178)179)161-108(194)74(23-16-42-142-124(135)136)150-103(189)70(132)48-65-27-29-67(172)30-28-65)154-106(192)72(21-11-14-40-128)151-105(191)71(20-10-13-39-127)152-107(193)75(24-17-43-143-125(137)138)156-119(205)88-26-19-45-168(88)121(207)78(25-18-44-144-126(139)140)157-101(187)68(130)31-35-89(133)173/h27-30,53,59-64,66,68-88,98-99,169-172H,10-26,31-52,54-58,127-132H2,1-9H3,(H2,133,173)(H2,134,174)(H,145,186)(H,146,190)(H,148,198)(H,149,175)(H,150,189)(H,151,191)(H,152,193)(H,153,196)(H,154,192)(H,155,199)(H,156,205)(H,157,187)(H,158,204)(H,159,203)(H,160,200)(H,161,194)(H,162,197)(H,163,206)(H,164,188)(H,165,195)(H,166,202)(H,167,201)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144)/t64-,66?,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,98-,99-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNBXQZCYIEDLK-KQRUHPJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H208N42O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2999.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92952-95-9
Record name Parathyroid hormone (44-68), 43-tyr-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092952959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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